

An In-depth Technical Guide to Albendazole Sulfone-d7

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Compound of Interest		
Compound Name:	Albendazole sulfone-d7	
Cat. No.:	B12414037	Get Quote

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Abstract

Albendazole sulfone-d7 is the deuterium-labeled analog of albendazole sulfone, a primary metabolite of the broad-spectrum anthelmintic drug, albendazole. Its principal application lies in its use as an internal standard for the quantitative analysis of albendazole and its metabolites in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of Albendazole sulfone-d7, including its physicochemical properties, the metabolic pathway of its parent compound, and detailed methodologies for its use in analytical applications.

Introduction

Albendazole, a member of the benzimidazole class of compounds, is a widely used anthelmintic for treating a variety of parasitic worm infestations in both humans and animals. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, which is the main active metabolite, and subsequent oxidation to the inactive albendazole sulfone.[1]

Accurate quantification of albendazole and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of stable isotope-labeled internal standards, such as **Albendazole sulfone-d7**, is the gold standard for



such analyses, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[2]

Physicochemical Properties

The physicochemical properties of Albendazole sulfone are summarized in the table below. The deuterated form, **Albendazole sulfone-d7**, will have a slightly higher molecular weight.

Property	Value	Reference
Chemical Name	methyl N-(6-propylsulfonyl-1H- benzimidazol-2-yl)carbamate	[3]
Molecular Formula	C12H15N3O4S	[3][4]
Molecular Weight	297.33 g/mol	[3][5]
CAS Number	75184-71-3	[3]
Appearance	White to Brown Solid	[5]
Melting Point	290-292 °C	[5]
Solubility	Soluble in DMSO and methanol.	[5]

Metabolic Pathway of Albendazole

Albendazole is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes and flavin-containing monooxygenases. The metabolic cascade from the parent drug to albendazole sulfone is a key pathway in its biotransformation.



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Metabolic pathway of Albendazole.

Experimental Protocols



Synthesis of Albendazole Sulfone

A specific, detailed protocol for the synthesis of **Albendazole sulfone-d7** is not readily available in the public domain. However, the synthesis of the non-deuterated Albendazole sulfone can be achieved through the oxidation of Albendazole. A general method is described below. The synthesis of the deuterated analog would likely involve the use of a deuterated propyl group during the initial synthesis of the albendazole scaffold.

Materials:

- Albendazole
- Hydrogen Peroxide (H₂O₂)
- Acetic Acid

Procedure:

- Dissolve Albendazole in acetic acid.
- Slowly add hydrogen peroxide to the solution. The reaction is exothermic and may require cooling.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product, Albendazole Sulfone, can be precipitated and purified.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Analytical Method for Quantification of Albendazole and its Metabolites

The following is a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma, utilizing a deuterated internal standard like **Albendazole sulfone-d7**.



4.2.1. Sample Preparation: Solid Phase Extraction (SPE)

- To 100 μL of human plasma, add the internal standard solution (containing Albendazole sulfone-d7).
- Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples.
- Load the supernatant onto a pre-conditioned SPE cartridge.
- · Wash the cartridge to remove interferences.
- Elute the analytes and the internal standard with a suitable elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

4.2.2. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis.



Parameter	Condition	
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system	
Column	C18 reverse-phase column (e.g., Hypurity C18)	
Mobile Phase	A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water)	
Flow Rate	0.2 - 0.5 mL/min	
Injection Volume	2 - 10 μL	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode	
Detection Mode	Multiple Reaction Monitoring (MRM)	

MRM Transitions:

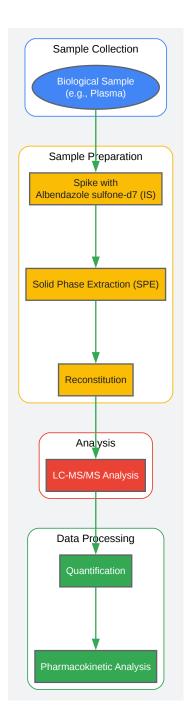
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Albendazole	266.1	234.1
Albendazole Sulfoxide	282.1	250.1
Albendazole Sulfone	298.1	266.1
Albendazole sulfone-d7	305.1	273.1

Note: The exact m/z values for **Albendazole sulfone-d7** may vary depending on the specific deuteration pattern. The values provided are illustrative.

Experimental and Analytical Workflow



The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of albendazole and its metabolites using **Albendazole sulfone-d7** as an internal standard.



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Workflow for pharmacokinetic analysis.



Conclusion

Albendazole sulfone-d7 serves as an indispensable tool for the accurate and reliable quantification of albendazole and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS methodologies is critical for robust drug development and clinical research. This guide has provided a foundational understanding of its properties, the metabolic context of its parent compound, and detailed experimental considerations for its application in a research setting. While a specific synthesis protocol for the deuterated form remains proprietary to commercial suppliers, the provided information on the synthesis of the non-deuterated analog and detailed analytical methods offers valuable insights for scientists in the field.

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